molecular formula C22H25N3O3S B12177922 N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12177922
M. Wt: 411.5 g/mol
InChI Key: RTEFPKQKGRBKOX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a synthetic thiazole-based carboxamide derivative. Its structure features a 4-methylthiazole core substituted at the 2-position with a 2-propylpyridin-4-yl group and at the 5-position with a carboxamide moiety linked to a 3,4-dimethoxybenzylamine group. This compound is part of a broader class of thiazole carboxamides investigated for their biological activities, particularly in kinase inhibition and antimicrobial applications . The synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines like 3,4-dimethoxybenzylamine under standard amide-forming conditions, as described in .

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-5-6-17-12-16(9-10-23-17)22-25-14(2)20(29-22)21(26)24-13-15-7-8-18(27-3)19(11-15)28-4/h7-12H,5-6,13H2,1-4H3,(H,24,26)

InChI Key

RTEFPKQKGRBKOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Researchers can use this compound to probe the structure-activity relationships of thiazole derivatives and their interactions with biological targets.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole Carboxamide Family

Compound 1 : N-(3,4-dimethoxybenzyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

  • Key Differences : Lacks the 2-propyl substituent on the pyridine ring.
  • highlights that alkyl substituents on the pyridine ring (e.g., propyl) enhance activity in analogous compounds by improving hydrophobic interactions with target proteins .

Compound 2 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74)

  • Key Differences : Replaces the pyridinyl group with a benzo[d][1,3]dioxol-5-yl-cyclopropane moiety and introduces a 4-(pyrrolidin-1-yl)benzoyl group.
  • This compound’s synthesis () emphasizes the role of aromatic substituents in modulating solubility and binding affinity .

Heterocyclic Analogues

Compound 3 : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Key Differences : Substitutes the thiazole core with a benzoimidazole ring.
  • Impact : Benzoimidazole’s larger π-system and basic nitrogen atoms may enhance DNA intercalation or enzyme inhibition compared to thiazole derivatives. However, the altered electronic profile could reduce selectivity for certain targets .

Compound 4: N-(3,4-Dimethoxybenzyl)-5-(α-hydroxy-α-2-pyridylbenzyl)-7-(α-2-pyridylbenzylidene)-5-norbornene-2,3-dicarboximide (9)

  • Key Differences: Utilizes a norbornene dicarboximide scaffold instead of thiazole, with dual pyridylbenzyl groups.
  • Impact: The rigid norbornene framework and extended conjugation may improve photostability but complicate synthetic accessibility. notes challenges in isolating stereoisomers, highlighting trade-offs between complexity and functionality .

Comparative Data Table

Compound Name (Core Structure) Key Substituents Molecular Weight (Da)* Notable Features Reference
Target Compound (Thiazole-5-carboxamide) 2-(2-propylpyridin-4-yl), N-(3,4-dimethoxybenzyl) ~428.5 Enhanced lipophilicity, kinase inhibition
Compound 1 (Thiazole-5-carboxamide) 2-(4-pyridinyl), N-(3,4-dimethoxybenzyl) ~370.4 Reduced hydrophobicity
Compound 74 (Thiazole-5-carboxamide) Cyclopropane-1-carboxamide, benzo[d][1,3]dioxol ~585.6 High aromaticity, rigid backbone
Compound 3 (Benzoimidazole-5-carboxamide) 1-propyl, 2-(3,4-dimethoxyphenyl) ~451.5 DNA-binding potential
Compound 9 (Norbornene dicarboximide) Dual pyridylbenzyl groups ~678.8 Stereochemical complexity

*Molecular weights estimated based on structural formulas.

Key Research Findings

  • Role of Pyridine Substituents : The 2-propyl group on the pyridine ring in the target compound likely enhances binding to hydrophobic pockets in enzymes, as inferred from SAR studies in .
  • Impact of Methoxy Groups: The 3,4-dimethoxybenzyl group improves solubility compared to non-polar analogues, balancing lipophilicity and bioavailability .
  • Synthetic Challenges: Compounds like the norbornene derivative () require advanced purification techniques due to stereoisomerism, whereas thiazole derivatives () are more synthetically accessible .

Biological Activity

N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

1. Chemical Structure and Properties

The compound belongs to the thiazole family, which is known for a variety of biological activities. Its structure can be represented as follows:

  • Molecular Formula : C₁₈H₃₀N₂O₃S
  • Molecular Weight : 342.52 g/mol

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The general synthetic route includes:

  • Formation of Thiazole Ring : Using thioamide and α-haloketone.
  • Alkylation : Introducing the propylpyridine moiety.
  • Benzylation : Attaching the 3,4-dimethoxybenzyl group.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound:

  • Mechanism : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation.
  • Case Studies :
    • A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from low micromolar concentrations (e.g., IC50 = 24 μM) against PC-3 prostate cancer cells .
CompoundCell LineIC50 (μM)
This compoundPC-324
Standard (Doxorubicin)PC-30.912

3.2 Antioxidant Activity

Thiazoles are recognized for their antioxidant properties:

  • DPPH Assay : The compound showed effective scavenging activity against DPPH radicals, indicating its potential in combating oxidative stress.
CompoundDPPH Scavenging Activity (%)
This compound78% at 50 μM
Standard (Ascorbic Acid)90% at 50 μM

3.3 Enzyme Inhibition

Thiazole derivatives have been evaluated for their ability to inhibit various enzymes:

  • α-glucosidase Inhibition : This compound was found to be a potent inhibitor compared to standard acarbose.
Compoundα-glucosidase IC50 (μM)
This compound13.5
Standard (Acarbose)841

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have shown to inhibit pathways critical for cancer cell survival.
  • Radical Scavenging : The presence of methoxy groups enhances electron donation capability, improving antioxidant activity.
  • Enzymatic Interference : By inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase, it may aid in managing blood sugar levels.

5. Conclusion

This compound demonstrates significant biological activities that warrant further investigation. Its potential as an anticancer agent and antioxidant makes it a promising candidate for future therapeutic applications.

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